

Application of (+)-Yangambin in Leishmanicidal Research: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Yangambin

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For Researchers, Scientists, and Drug Development Professionals

(+)-Yangambin, a furofuran lignan predominantly found in plants of the Ocotea genus, has emerged as a promising natural compound in the search for new therapeutic agents against leishmaniasis.[1][2][3] This document provides detailed application notes and protocols based on scientific research, designed to guide researchers in the evaluation of **(+)-Yangambin's** leishmanicidal properties.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[4] Current treatment options are often limited by toxicity, the development of resistance, and high costs, underscoring the urgent need for novel, effective, and safer drugs.[5][6] **(+)-Yangambin** has demonstrated significant in vitro activity against different Leishmania species, positioning it as a valuable candidate for further investigation in anti-leishmanial drug discovery.[1][5]

Quantitative Data Summary

The leishmanicidal efficacy and cytotoxicity of **(+)-Yangambin** have been quantified in several in vitro studies. The following tables summarize the key data for easy comparison.

Table 1: In Vitro Leishmanicidal Activity of **(+)-Yangambin** against Intracellular Amastigotes

Leishmania Species	IC50 (μM) ± SD	Reference
L. amazonensis	43.9 ± 5	[1] [2] [3] [5]
L. braziliensis	76 ± 17	[1] [2] [3] [5]

Table 2: Comparative in Vitro Activity of **(+)-Yangambin** and its Isomer, Epi-yangambin

Compound	Leishmania Species	IC50 (μM) ± SD	Reference
(+)-Yangambin	L. amazonensis	43.9 ± 5	[1] [2] [3] [5]
Epi-yangambin	L. amazonensis	22.6 ± 4.9	[1] [2] [3] [5]
(+)-Yangambin	L. braziliensis	76 ± 17	[1] [2] [3] [5]
Epi-yangambin	L. braziliensis	74.4 ± 9.8	[1] [2] [3] [5]

Table 3: Cytotoxicity of **(+)-Yangambin** and Epi-yangambin

Compound	Cell Line	CC50 (μM)	Reference
(+)-Yangambin	Murine Bone Marrow-Derived Macrophages (BMDM)	> 1000	[7]
Epi-yangambin	Murine Bone Marrow-Derived Macrophages (BMDM)	275.4	[7]

Table 4: Selectivity Index of **(+)-Yangambin** and Epi-yangambin

Compound	Leishmania Species	Selectivity Index (SI = CC50/IC50)	Reference
(+)-Yangambin	L. amazonensis	> 22.78	[7]
Epi-yangambin	L. amazonensis	12.18	[7]
(+)-Yangambin	L. braziliensis	> 13.16	[7]
Epi-yangambin	L. braziliensis	3.70	[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the leishmanicidal activity of **(+)-Yangambin**.

Protocol 1: In Vitro Anti-leishmanial Assay against Intracellular Amastigotes

This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of **(+)-Yangambin** against the intracellular amastigote form of Leishmania.

Materials:

- Leishmania promastigotes (e.g., L. amazonensis, L. braziliensis)
- Bone marrow-derived macrophages (BMDMs) from BALB/c mice
- Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- (+)-Yangambin** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Giemsa stain
- Microscope slides
- Methanol

- Light microscope

Procedure:

- Macrophage Culture: Culture BMDMs in complete RPMI-1640 medium at 37°C in a 5% CO₂ atmosphere.[\[7\]](#)
- Infection of Macrophages: Seed BMDMs onto glass coverslips in a 24-well plate and allow them to adhere. Infect the macrophages with stationary-phase *Leishmania* promastigotes at a parasite-to-macrophage ratio of 10:1.[\[7\]](#)
- Incubation: Incubate the infected cells for 4 hours to allow for phagocytosis of the promastigotes.[\[7\]](#)
- Removal of Extracellular Parasites: After incubation, wash the cells with PBS to remove non-internalized parasites.
- Treatment with **(+)-Yangambin**: Add fresh complete RPMI-1640 medium containing serial dilutions of **(+)-Yangambin** to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
- Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ atmosphere.[\[2\]](#)
- Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.
- Quantification: Determine the number of intracellular amastigotes in at least 100 macrophages for each treatment condition using a light microscope.
- IC₅₀ Calculation: Calculate the percentage of infection reduction compared to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of **(+)-Yangambin** on host cells, such as BMDMs.

Materials:

- BMDMs
- Complete RPMI-1640 medium
- **(+)-Yangambin** stock solution (in DMSO)
- Resazurin sodium salt solution or MTT solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing serial dilutions of **(+)-Yangambin**. Include a vehicle control and a positive control for cytotoxicity.
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[8]
- Viability Assessment:
 - Resazurin Assay: Add resazurin solution to each well and incubate for a further 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.[8]
 - MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add the solubilization solution to dissolve the formazan crystals and measure the absorbance at 570 nm.[4]
- CC50 Calculation: Calculate the percentage of viable cells compared to the vehicle control and determine the CC50 value by non-linear regression analysis.

Mechanism of Action

The precise leishmanicidal mechanism of **(+)-Yangambin** is still under investigation, but studies suggest a multi-faceted mode of action that includes a direct effect on the parasite and immunomodulatory activity.[7][9]

Direct Effect on Leishmania Parasites:

(+)-Yangambin has been shown to induce significant morphological and physiological changes in Leishmania promastigotes.[9][10] These changes include:

- Loss of cell motility[9]
- Appearance of abnormal round-shaped cells[9]
- Nuclear pyknosis and cytoplasm acidification[9]
- Increased number of acidic vesicular organelles[9]
- Ultrastructural features characteristic of both apoptosis and autophagy[9][10]
- Potential interference with microtubule dynamics, as suggested by the presence of multiple nuclei in treated parasites[9]

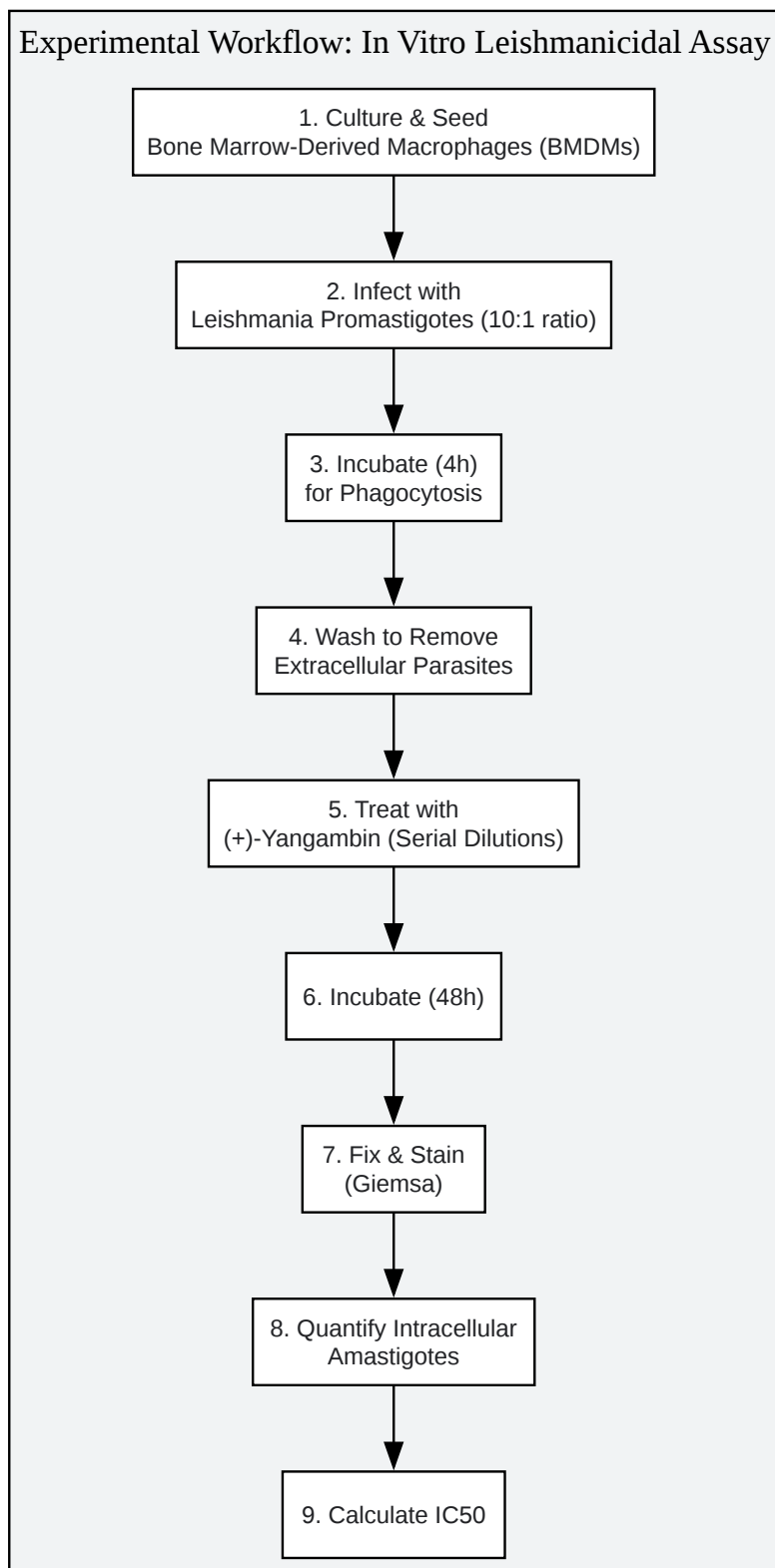
Immunomodulatory Effects:

In the context of infected macrophages, **(+)-Yangambin** exhibits immunomodulatory properties by attenuating the inflammatory response.[1][2][3] This is characterized by a reduction in the production of key pro-inflammatory mediators:

- Nitric Oxide (NO)[1][2][3]
- Interleukin-6 (IL-6)[1][2][3]
- Tumor Necrosis Factor-alpha (TNF- α)[1][2][3]
- Prostaglandin E2 (PGE2)[1][2][3]

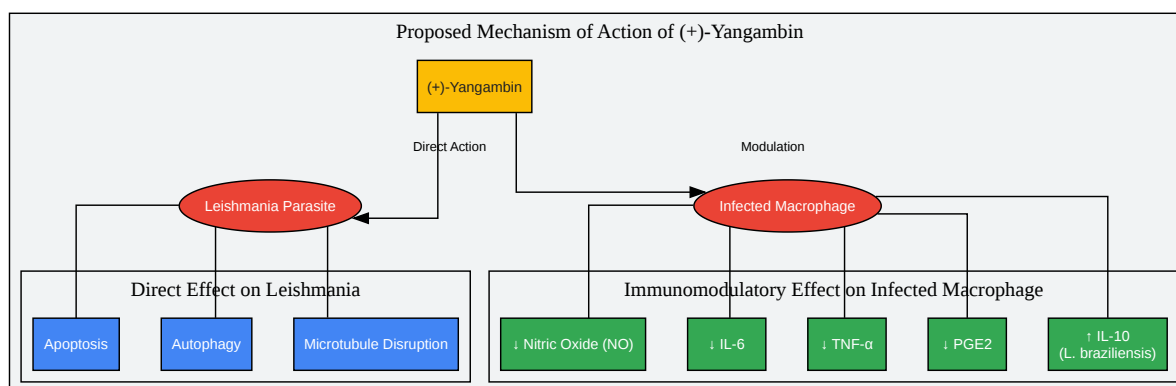
Interestingly, in macrophages infected with *L. braziliensis*, **(+)-Yangambin** has been observed to increase the production of the anti-inflammatory cytokine IL-10.[1][2][3]

Visualizations



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Caption: Workflow for in vitro leishmanicidal activity assessment.



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Caption: Dual action of **(+)-Yangambin** on Leishmania and host cells.

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